molecular formula C5H6N2O B136073 4-Aminopyridine 1-oxide CAS No. 3535-75-9

4-Aminopyridine 1-oxide

Cat. No.: B136073
CAS No.: 3535-75-9
M. Wt: 110.11 g/mol
InChI Key: SJQWWHFNDOUAGY-UHFFFAOYSA-N
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Description

4-Aminopyridine 1-oxide is an organic compound with the chemical formula C₅H₆N₂O It is a derivative of 4-aminopyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-aminopyridine 1-oxide typically involves the oxidation of 4-aminopyridine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the N-oxide.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the continuous addition of 4-aminopyridine and hydrogen peroxide into the reactor, with the product being continuously extracted and purified.

Chemical Reactions Analysis

Types of Reactions: 4-Aminopyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.

    Reduction: Reduction of the N-oxide group can regenerate 4-aminopyridine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.

    Reduction: Iron and hydrochloric acid, or other reducing agents.

    Substitution: Halogens and interhalogens under controlled conditions.

Major Products:

    Oxidation: Higher-order N-oxides.

    Reduction: 4-aminopyridine.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-Aminopyridine 1-oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential effects on biological systems, particularly in the study of enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, including its role in modulating neural transmission.

    Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.

Mechanism of Action

The primary mechanism of action of 4-aminopyridine 1-oxide involves the inhibition of voltage-gated potassium channels. This inhibition leads to the prolongation of action potentials and an increase in neurotransmitter release. The compound’s effects on neural transmission make it a valuable tool in neuroscience research.

Comparison with Similar Compounds

    4-Aminopyridine: The parent compound, known for its use in treating multiple sclerosis.

    2,4-Diaminopyridine: A more potent derivative with different pharmacological properties.

    3-[(Dimethylamino)-carbonyl]amino 4-aminopyridine: Another derivative with unique biological activities.

Uniqueness: 4-Aminopyridine 1-oxide is unique due to its N-oxide functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other derivatives may not be as effective.

Properties

IUPAC Name

1-hydroxypyridin-4-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-5-1-3-7(8)4-2-5/h1-4,6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQWWHFNDOUAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=CC1=N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10902506
Record name Pyridin-4-amine 1-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3535-75-9
Record name Phillips 1863
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Record name Pyridin-4-amine 1-oxide
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Record name Pyridin-4-amine 1-oxide
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Record name PYRIDIN-4-AMINE 1-OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 4-aminopyridine 1-oxide participate in radical reactions? What can you tell us about its reactivity in such reactions?

A2: Yes, this compound can engage in radical reactions. Studies have shown that it undergoes a pseudo-Gomberg reaction when treated with amyl nitrite. [] This reaction generates the 1-oxido-4-pyridyl radical, which can efficiently react with various aromatic hydrocarbons, including five-membered heterocycles like thiophene, furan, and pyrrole, in acetic acid. [] The reaction rates suggest that the 1-oxido-4-pyridyl radical exhibits electrophilic character, a finding further supported by molecular orbital energy level calculations. []

Q2: How does the reactivity of this compound in the pseudo-Gomberg reaction compare to its structural isomer, 2-aminopyridine 1-oxide?

A3: Both this compound and its isomer, 2-aminopyridine 1-oxide, are capable of participating in the pseudo-Gomberg reaction. [] While the provided research doesn't directly compare their reaction rates or yields, it confirms that both compounds can generate their corresponding radicals upon reaction with amyl nitrite and subsequently react with aromatic substrates. [] Further investigation would be needed to comprehensively compare their reactivity profiles in this specific reaction.

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